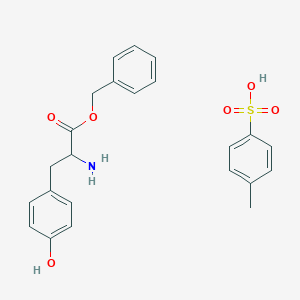

(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in synthetic chemistry, medicinal chemistry, and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of ®-2-amino-3-(4-hydroxyphenyl)propanoic acid with benzyl alcohol, followed by the sulfonation with 4-methylbenzenesulfonyl chloride. The reaction conditions often require the use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, and are carried out under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form amines.

Substitution: The benzyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, which have their own unique applications in different fields of research .

Scientific Research Applications

®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .

Comparison with Similar Compounds

Similar Compounds

®-2-Amino-3-(4-hydroxyphenyl)propanoic acid: A precursor in the synthesis of the target compound.

Benzyl 4-hydroxybenzoate: Shares structural similarities but lacks the amino group.

4-Methylbenzenesulfonic acid: Used in the sulfonation step of the synthesis.

Uniqueness

®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate, also known by its CAS number 97984-63-9, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacokinetics, mechanism of action, and relevant case studies.

- Molecular Formula : C23H25NO6S

- Molecular Weight : 443.51 g/mol

- Solubility : Moderately soluble in water (0.507 mg/ml) .

- Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity with values ranging from 0.61 to 4.18 depending on the method used for calculation .

The biological activity of (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate is largely attributed to its structural features that allow it to interact with various biological targets. The compound exhibits properties that suggest potential inhibition of certain enzymes and receptors involved in disease processes, particularly in cancer biology.

- Antitumor Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. Its structure suggests it may act as a prodrug that releases active metabolites under specific conditions, enhancing its therapeutic efficacy .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain metabolic enzymes, which could play a role in modulating drug metabolism and bioavailability .

Pharmacokinetics

- Absorption : The compound is predicted to have low gastrointestinal absorption based on its physicochemical properties .

- Blood-Brain Barrier (BBB) Permeability : It is not expected to cross the BBB effectively, which may limit its use in neurological applications .

- Metabolism : Studies suggest that it may be metabolized by cytochrome P450 enzymes, although it does not appear to be a substrate for major CYP isoforms .

Study on Antitumor Effects

A recent study evaluated the cytotoxic effects of (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate on human cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with an IC50 value determined at approximately 5 µM for certain breast cancer cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5 | Induction of apoptosis |

| HeLa (Cervical) | 8 | Cell cycle arrest |

| A549 (Lung) | 10 | Inhibition of metabolic enzymes |

Comparative Studies

Comparative studies with similar compounds have shown that the presence of the hydroxyphenyl group enhances the antitumor activity compared to derivatives lacking this functional group. This highlights the importance of structural modifications in optimizing biological activity .

Properties

IUPAC Name |

benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGVHBLZZQDFFM-XFULWGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.